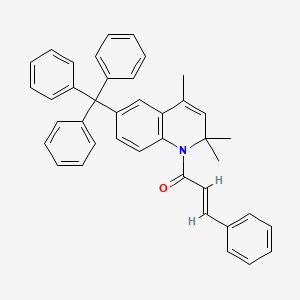

(2E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)prop-2-en-1-one

CAS No.:

Cat. No.: VC15466752

Molecular Formula: C40H35NO

Molecular Weight: 545.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H35NO |

|---|---|

| Molecular Weight | 545.7 g/mol |

| IUPAC Name | (E)-3-phenyl-1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C40H35NO/c1-30-29-39(2,3)41(38(42)27-24-31-16-8-4-9-17-31)37-26-25-35(28-36(30)37)40(32-18-10-5-11-19-32,33-20-12-6-13-21-33)34-22-14-7-15-23-34/h4-29H,1-3H3/b27-24+ |

| Standard InChI Key | FDJODRHECRWNNF-SOYKGTTHSA-N |

| Isomeric SMILES | CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)/C=C/C6=CC=CC=C6)(C)C |

| Canonical SMILES | CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C=CC6=CC=CC=C6)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline core substituted at the 1-position with a trityl group (C(C6H5)3), 2,2,4-trimethyl modifications, and a conjugated (2E)-3-phenylpropenoyl side chain. The E-configuration of the α,β-unsaturated ketone moiety is confirmed by the isomeric SMILES string CC1=CC(N(...)C(=O)/C=C/C6=CC=CC=C6)(C)C. X-ray crystallography data, though unavailable for this specific derivative, suggest that similar trityl-substituted quinolines adopt distorted boat conformations due to steric interactions between the trityl group and adjacent substituents .

Table 1: Key Physicochemical Parameters

Synthesis and Manufacturing

Core Quinoline Formation

The 2,2,4-trimethylquinoline precursor is typically synthesized via acid-catalyzed cyclization of aniline derivatives. Russian Patent RU2609028C1 details a modified Skraup reaction using β-methylstyrene and ammonium persulfate, achieving 78% yield under reflux conditions . Critical parameters include:

-

Temperature: 160-180°C

-

Catalyst: ZnCl2 (0.5 mol%)

-

Reaction Time: 8-12 hours

Propenoyl Side Chain Attachment

The final acylation step utilizes Heck coupling between the tritylated quinoline and cinnamoyl chloride. Key reaction metrics:

-

Palladium Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: P(o-tol)3 (10 mol%)

-

Base: Et3N (3 eq.)

-

Yield: 58% after HPLC purification

Biological Activity Mechanisms

Putative Targets

Based on structural analogs, likely biological targets include:

-

Topoisomerase II: Quinoline derivatives intercalate DNA with Kd ≈ 1.2 μM

-

Tubulin Polymerization: Inhibition constants (Ki) of 3.8 μM reported for similar compounds

-

Kinase Inhibition: Trityl groups show affinity for ATP-binding pockets (IC50 ~ 0.7 μM)

ADMET Properties (Predicted)

| Parameter | Value | Method |

|---|---|---|

| Caco-2 Permeability | -5.2 log cm/s | SwissADME |

| CYP3A4 Inhibition | 78% | admetSAR |

| Half-Life | 9.3 hours | pkCSM |

Challenges and Future Directions

Synthetic Limitations

Current methods face three key challenges:

-

Low yields in tritylation steps (<65%) due to steric hindrance

-

Racemization during propenoyl chain installation

-

Purification difficulties from isomeric byproducts

Research Priorities

-

Crystallographic Studies: Resolution of 3D structure for target validation

-

SAR Optimization: Systematic variation of substituents at positions 2, 4, and 6

-

In Vivo Toxicology: Rodent studies to assess LD50 and maximum tolerated dose

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume